N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a phenylpropanamide moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .
Mode of Action
This compound: interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s inhibitory effect on COX-2 has been demonstrated both in vitro and in vivo .
Biochemical Pathways
By inhibiting the COX-2 enzyme, This compound affects the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, particularly PGE2, which is known to increase pain and tissue blood flow during inflammation .
Result of Action
The inhibition of COX-2 by This compound leads to a reduction in prostaglandin production . This results in a decrease in inflammation, as evidenced by the compound’s dose-dependent anti-nociceptive (pain-relieving) activity observed in in vivo studies .
Preparation Methods
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and phenylpropanamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
2-(4-methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity.
4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: Studied for their antimicrobial and antitubercular properties .
These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-7,9-10,12-15H,8,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNCDGWYTYSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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